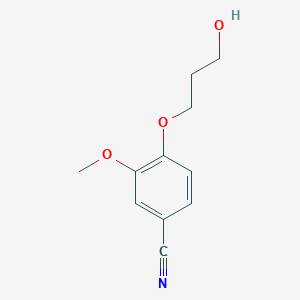

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile

Descripción

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile is a benzonitrile derivative featuring a methoxy group at the 3-position and a 3-hydroxypropoxy substituent at the 4-position of the aromatic ring. For example, benzonitrile derivatives are often synthesized via nitrilization of halogenated intermediates, as seen in the conversion of vanillin to 4-hydroxy-3-methoxybenzonitrile using NaBH₄ reduction followed by PBr₃/KCN treatment . The hydroxypropoxy group in the target compound likely arises from alkylation or nucleophilic substitution reactions involving a propylene oxide or chloro precursor, analogous to the synthesis of methyl 4-(3-chloropropoxy)-3-methoxybenzoate .

The nitrile group at the 1-position provides a reactive site for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Propiedades

IUPAC Name |

4-(3-hydroxypropoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-4,7,13H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIRUHOOTFYRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(3-oxopropoxy)-3-methoxybenzonitrile or 4-(3-carboxypropoxy)-3-methoxybenzonitrile.

Reduction: Formation of 4-(3-hydroxypropoxy)-3-methoxybenzylamine.

Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table compares key structural features, molecular weights, and substituent effects of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile with related compounds from the evidence:

*Note: Molecular weight calculated based on formula C₁₁H₁₂NO₃.

Key Differences and Implications

Substituent Reactivity: The 3-hydroxypropoxy group in the target compound introduces hydrogen-bonding capability and increased polarity compared to non-hydroxylated analogs like methyl 4-(3-chloropropoxy)-3-methoxybenzoate . This enhances solubility in polar solvents, which is critical for drug delivery. The chloropropoxy group in offers a site for nucleophilic substitution (e.g., SN2 reactions), whereas the hydroxypropoxy group may participate in esterification or etherification. Bromomethyl in provides a handle for Suzuki-Miyaura cross-coupling, whereas the nitrile group in the target compound could undergo hydrolysis to a carboxylic acid for further derivatization.

Pharmacological Relevance: 4-Hydroxy-3-methoxybenzonitrile is a precursor to isoflavones with estrogen-like activity, suggesting that the target compound’s hydroxypropoxy substituent might modulate similar bioactivity with improved pharmacokinetics. The fluoro and amino groups in enhance binding affinity to biological targets (e.g., enzymes or receptors), indicating that the target compound’s hydroxypropoxy group could be optimized for specific receptor interactions.

Synthetic Utility :

- The dioxane-ethyloxy substituent in introduces steric bulk and conformational rigidity, contrasting with the flexibility of the hydroxypropoxy chain in the target compound. This difference could influence crystallinity or melting points in material science applications.

Actividad Biológica

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile, with the CAS number 1157110-67-2, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a methoxy group and a hydroxypropoxy side chain attached to a benzonitrile core. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile exhibits several biological activities, primarily in the areas of antiproliferative , antioxidant , and antimicrobial properties.

Antiproliferative Activity

Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation, particularly in cancer cells. Studies have demonstrated that derivatives of methoxybenzonitriles, including this compound, show significant antiproliferative effects against various cancer cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds range from 1.2 to 5.3 μM against different cancer cell lines, indicating potent activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10 | MCF-7 | 1.2 |

| Compound 11 | HCT116 | 3.7 |

| Compound 12 | HEK 293 | 5.3 |

Antioxidant Activity

The antioxidant potential of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile has been assessed using various assays. Compounds with similar structures showed improved antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene).

- Comparison with Standards : The antioxidative activity was confirmed through in vitro tests, suggesting that this compound can scavenge free radicals effectively .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for effective bacterial inhibition has been reported as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 32 |

The biological effects of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, leading to reduced inflammation and tumor growth.

- Receptor Modulation : The compound might bind to receptors that modulate cellular signaling pathways, contributing to its antiproliferative effects.

Case Studies and Research Findings

Several studies have explored the biological activities of methoxybenzonitriles:

- Study on Antiproliferative Effects : A research article indicated that methoxy-substituted benzonitriles showed significant antiproliferative activity against breast cancer cells (MCF-7), with IC50 values as low as 1.2 μM .

- Antioxidant Research : Another study demonstrated that compounds similar to 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile exhibited enhanced antioxidant capabilities, outperforming standard antioxidants in cellular models .

- Antimicrobial Efficacy : Research highlighted the selective antibacterial activity against E. faecalis, indicating potential for therapeutic applications in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.